N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-14-4-8-17(9-5-14)31(26,27)24-21-22-15(13-30-21)6-11-20(25)23-18-10-7-16(28-2)12-19(18)29-3/h4-5,7-10,12-13H,6,11H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWNQVRCANTQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Sulfonamide Formation: The thiazole intermediate can be reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Amide Bond Formation: The final step involves coupling the sulfonamide-thiazole intermediate with 2,4-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide exhibit notable antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives possess significant antibacterial and antifungal activities. The thiazole moiety in this compound can enhance its interaction with microbial enzymes, potentially leading to effective inhibition of pathogen growth .
Anti-cancer Properties
The compound's structural features suggest potential anti-cancer activities. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain sulfonamide derivatives have shown promise in targeting specific cancer pathways, making this compound a candidate for further investigation in oncology .
Synthesis and Optimization
The synthesis of this compound has been optimized using various methods, including palladium-catalyzed coupling reactions. These synthetic strategies allow for the modification of the compound's structure to improve its pharmacological properties, such as solubility and bioavailability .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that modifications to the sulfonamide group can influence metabolic stability and toxicity, which are vital considerations in drug design .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. Such inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
Molecular Targeting
This compound may also serve as a molecular probe in biological studies aimed at elucidating disease mechanisms. Its structural characteristics allow it to interact with specific biomolecules, making it a valuable tool in understanding cellular processes .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of sulfonamide- and thiazole-containing derivatives. Key comparisons are summarized below:
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR :
Pharmacological and Physicochemical Comparisons
Biological Activity
N-(2,4-dimethoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the realm of oncology and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 396.48 g/mol
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 and HT-29 through mechanisms involving cell cycle arrest and morphological changes indicative of apoptosis .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5e | MDA-MB-231 | 10.5 | Induces apoptosis via caspase activation |
| 5f | HT-29 | 15.0 | Cell cycle arrest at G1 phase |
| 5g | SUIT-2 | 20.0 | Inhibition of proliferation |
Antimicrobial Activity
The sulfonamide moiety in the compound contributes to its antimicrobial properties. Studies have demonstrated that related sulfonamide derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to the inhibition of bacterial folate synthesis .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-... | E. coli | 32 μg/mL |
| N-(2,4-dimethoxyphenyl)-... | S. aureus | 16 μg/mL |
| N-(2,4-dimethoxyphenyl)-... | P. aeruginosa | 64 μg/mL |
Mechanistic Studies
Mechanistic studies suggest that this compound may exert its effects through multiple pathways:
- Apoptotic Pathways : Induction of apoptosis has been confirmed through assays like Hoechst staining which show increased sub-G1 cell populations in treated groups .
- Cell Cycle Modulation : The compound appears to cause cell cycle arrest in various cancer cell lines, particularly at the G1 phase, which is critical for preventing further proliferation of cancerous cells .
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism and replication, contributing to its antimicrobial efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives, including the target compound. These derivatives were assessed for their cytotoxicity against various cancer cell lines and were found to be significantly more potent than standard chemotherapeutic agents like cisplatin in some cases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
